(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE typically involves the condensation reaction between an aromatic aldehyde and an amine. One common method is the reaction of pyridine-3-carbaldehyde with aminobenzoate in the presence of a suitable catalyst such as acetic acid. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using polyethylene glycol (PEG) as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting catalytic properties and are studied for their potential in various catalytic processes.
Biology
In biological research, this compound is investigated for its potential antimicrobial and antiviral activities. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. Its ability to form stable complexes with metal ions can be utilized to design metal-based drugs with enhanced efficacy and reduced toxicity .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in material science and nanotechnology .
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in the context of metal-based drugs .
Comparison with Similar Compounds
Similar Compounds
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE: This compound has a similar structure but with a cyclohexane ring instead of a benzene ring.
5-AMINO-PYRAZOLES: These compounds share the amino-pyridine moiety and are used in similar applications in medicinal chemistry.
Uniqueness
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE is unique due to its specific combination of the pyridine and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential therapeutic effects set it apart from other similar compounds .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12(11-7-4-8-15-9-11)16-18-13(17)10-5-2-1-3-6-10/h1-9H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGZDIAGXCTSKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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